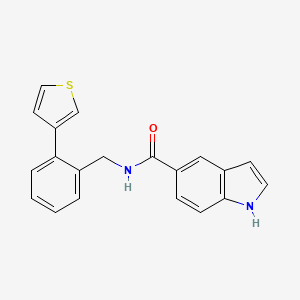

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, an amide bond could be formed through a reaction between a carboxylic acid and an amine .Molecular Structure Analysis

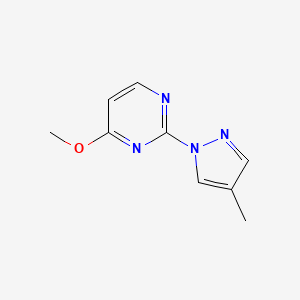

The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxamide group, a benzyl group, and a thiophenyl group. These groups could be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications

Synthesis and Characterization

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide and its derivatives are frequently synthesized and characterized in various studies. One such synthesis involves the condensation of thiophene carboxamide with various reagents, leading to a range of compounds that are characterized by spectroscopic techniques such as IR, NMR, and Mass spectrometry (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation and Molecular Docking Studies

These synthesized compounds often undergo biological evaluation and molecular docking studies. For instance, some derivatives have been evaluated for their antimicrobial properties and analyzed through molecular docking, providing valuable insights into their potential biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Applications in Medicinal Chemistry

Indole analogs, including this compound derivatives, are significant in medicinal chemistry. They are known to exhibit various therapeutic properties, such as antioxidant, anti-HIV, and anti-cancer activities, making them crucial in pharmaceutical research (Al-Ostoot et al., 2019).

Pharmaceutical and Functional Materials Development

The indole nucleus, a part of these compounds, is a common feature in synthetic and natural products, pharmaceuticals, functional materials, and agrochemicals. This highlights the broad application of these compounds in various scientific and industrial fields (Al-Ostoot et al., 2019).

Exploration in Organic Chemistry

Research in organic chemistry often involves the exploration of such compounds for their structural and electronic properties. Studies may include the synthesis of various analogs and derivatives, analysis of their crystal structures, and investigation of their chemical behavior (Prabhuswamy et al., 2016).

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it’s plausible that this compound could influence multiple pathways, potentially including those involved in inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis.

Result of Action

Based on the known biological activities of thiophene derivatives , it’s reasonable to speculate that this compound could have effects such as inhibiting cell proliferation (anticancer), reducing inflammation (anti-inflammatory), killing or inhibiting the growth of microbes (antimicrobial), lowering blood pressure (antihypertensive), and preventing the formation of atherosclerotic plaques (anti-atherosclerotic).

Biochemical Analysis

Biochemical Properties

Thiophene derivatives, which this compound is a part of, have been known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Molecules with the thiophene ring system, which this compound contains, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that this compound could have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20(15-5-6-19-14(11-15)7-9-21-19)22-12-16-3-1-2-4-18(16)17-8-10-24-13-17/h1-11,13,21H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHNGJXAPZUBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453896.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)

![N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453904.png)

![3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B2453905.png)

![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)

![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)